N-(3-(Diethylamino)phenyl)benzamide

Description

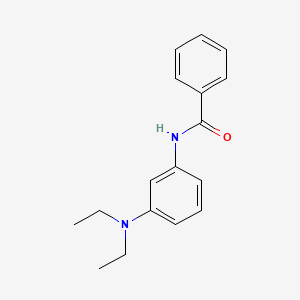

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(diethylamino)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-3-19(4-2)16-12-8-11-15(13-16)18-17(20)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFRCMQOCKKUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-(Diethylamino)phenyl)benzamide: Synthesis, Characterization, and Research Perspectives

For distribution to: Researchers, scientists, and drug development professionals. From the office of the Senior Application Scientist

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of medicinal chemistry and materials science, the exploration of novel chemical structures is the foundational step toward innovation. This guide focuses on a specific, yet under-documented molecule: N-(3-(Diethylamino)phenyl)benzamide. The absence of extensive literature on this compound presents a unique opportunity—not to simply report existing data, but to apply fundamental principles of organic chemistry to propose a robust framework for its synthesis, characterization, and potential utility.

This document is structured to serve as a practical handbook for the research scientist. It moves beyond a simple recitation of facts to explain the rationale behind the proposed methodologies. By grounding our approach in the well-established chemistry of analogous structures, we provide a self-validating system for investigation. Every proposed protocol is built upon a foundation of established reactions and spectroscopic principles, offering a reliable starting point for any researcher venturing to synthesize and characterize this compound.

Molecular Overview and Physicochemical Properties

This compound is an aromatic secondary amide. Its structure comprises a central benzamide core N-substituted with a 3-(diethylamino)phenyl group. This combination of a classic pharmacophore (benzamide) and a tertiary amine-substituted phenyl ring suggests potential for diverse chemical interactions and biological activities.

Chemical Structure

Systematic Name: this compound

Core Components:

-

Benzoyl Group: A phenyl ring attached to a carbonyl group (C=O).

-

Amide Linkage: A secondary amide (-CO-NH-) bridge.

-

3-(Diethylamino)phenyl Group: A meta-substituted aniline derivative bearing a tertiary diethylamine moiety.

Predicted Physicochemical Properties

Due to the absence of empirical data for this compound, the following properties are predicted based on its constituent functional groups and data from closely related analogs.

| Property | Predicted Value / Characteristic | Rationale & Comparative Data |

| Molecular Formula | C₁₇H₂₀N₂O | Derived from structural components. |

| Molecular Weight | 268.35 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light yellow solid | Typical for aromatic amides of this molecular weight. |

| Melting Point | 100 - 140 °C (estimated) | N-phenylbenzamide melts at 163-164°C. The diethylamino group may lower the melting point due to decreased planarity and crystal packing efficiency. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Insoluble in water. | The benzamide core is largely nonpolar, but the tertiary amine offers a site for protonation, potentially allowing for solubility in acidic aqueous solutions. N-phenylbenzamide is insoluble in water[1]. |

| pKa (Conjugate Acid) | 4.0 - 5.0 (estimated for the diethylamino group) | The diethylamino group is basic. The pKa is estimated based on substituted anilines. |

Proposed Synthesis Pathway: The Schotten-Baumann Reaction

The most direct and reliable method for synthesizing this compound is through the acylation of 3-(diethylamino)aniline with benzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which is highly effective for forming amide bonds between an amine and an acid chloride[2][3].

The reaction is typically performed in a two-phase system or in the presence of a base (like pyridine or triethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Proposed synthesis workflow for this compound.

Starting Material and Reagent Properties

A thorough understanding of the starting materials is critical for both safety and reaction success.

| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Key Hazards |

| 3-(Diethylamino)aniline | C₁₀H₁₆N₂ | 164.25 | ~260-270 | N/A | ~0.96 | Toxic, Irritant |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 197.2 | -1.0 | 1.211 | Corrosive, Lachrymator, Water-reactive[4][5][6][7][8] |

Step-by-Step Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-(diethylamino)aniline (1.64 g, 10.0 mmol) and 50 mL of anhydrous dichloromethane (DCM).

-

Add pyridine (1.2 mL, 15.0 mmol, 1.5 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl byproduct.

-

Cool the flask to 0 °C in an ice bath.

-

-

Reaction:

-

Dissolve benzoyl chloride (1.28 mL, 11.0 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM and add it to the dropping funnel.

-

Add the benzoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl (to remove excess pyridine and unreacted amine), 50 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.

-

Analytical Characterization Framework

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. Below are the expected results from standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules[9].

Caption: Conceptual proton assignment for ¹H NMR analysis.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 9.5 | Broad Singlet | 1H | N-H (Amide) | Amide protons are typically deshielded and can be broad. |

| ~ 7.8 - 7.9 | Doublet (or m) | 2H | H-ortho (Benzoyl) | Protons ortho to the carbonyl group are deshielded. |

| ~ 7.4 - 7.6 | Multiplet | 3H | H-meta, H-para (Benzoyl) | Aromatic protons of the benzoyl ring. |

| ~ 7.1 - 7.3 | Multiplet | 2H | Aromatic H (Aminophenyl) | Protons on the diethylaminophenyl ring. The exact shifts depend on the combined electronic effects. |

| ~ 6.6 - 6.8 | Multiplet | 2H | Aromatic H (Aminophenyl) | The electron-donating diethylamino group will shield ortho and para protons, shifting them upfield[10][11]. |

| ~ 3.3 - 3.4 | Quartet (q) | 4H | -N-CH₂- CH₃ | Methylene protons adjacent to nitrogen and a methyl group. |

| ~ 1.1 - 1.2 | Triplet (t) | 6H | -N-CH₂-CH₃ | Methyl protons adjacent to a methylene group. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 168 | C=O (Amide) | The carbonyl carbon of amides appears in this characteristic downfield region[9][12][13]. |

| ~ 148 - 150 | C-N (Aromatic C of Diethylamino) | The carbon directly attached to the diethylamino nitrogen is significantly deshielded. |

| ~ 135 - 140 | Aromatic C (Quaternary) | Quaternary carbons of the phenyl rings. |

| ~ 115 - 130 | Aromatic C-H | Aromatic carbons from both phenyl rings will appear in this range. |

| ~ 105 - 110 | Aromatic C-H (Shielded) | Carbons ortho and para to the diethylamino group will be shifted upfield. |

| ~ 44 - 46 | -N-CH₂- | Methylene carbons adjacent to the nitrogen atom. |

| ~ 12 - 14 | -CH₃ | Terminal methyl carbons of the ethyl groups. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent technique for confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| ~ 3300 - 3370 | N-H Stretch (Secondary Amide) | Medium, sharp peak. The presence of a single peak in this region distinguishes it from a primary amide[14]. |

| ~ 3000 - 3100 | C-H Stretch (Aromatic) | Series of weak to medium sharp peaks. |

| ~ 2850 - 2970 | C-H Stretch (Aliphatic) | Strong, sharp peaks from the ethyl groups. |

| ~ 1640 - 1680 | C=O Stretch (Amide I Band) | Very strong, sharp peak. This is a hallmark of the amide functional group. |

| ~ 1515 - 1570 | N-H Bend (Amide II Band) | Strong, sharp peak, often coupled with the C=O stretch[14]. |

| ~ 1250 - 1335 | C-N Stretch (Aromatic Amine) | Strong peak characteristic of the bond between the aromatic ring and the amine nitrogen[15]. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can corroborate the proposed structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

Caption: Predicted major fragmentation pathways in EI-MS.

-

Molecular Ion Peak [M]⁺•: Expected at m/z = 268, corresponding to the molecular weight of the compound.

-

Base Peak: The most stable fragment is predicted to be the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 . This is a very common and stable fragment for benzamides[16][17][18].

-

Other Key Fragments:

-

m/z = 77: Loss of a carbonyl group (CO) from the benzoyl cation gives the phenyl cation ([C₆H₅]⁺).

-

m/z = 163: Cleavage of the amide bond to lose the benzoyl radical, resulting in the [M - C₇H₅O]⁺ radical cation.

-

Potential Applications and Future Research Directions

While this compound itself is not extensively studied, its structural motifs are present in molecules with known biological activity.

-

Drug Development: The benzamide scaffold is a privileged structure in medicinal chemistry, found in antipsychotics, antiemetics, and analgesics. The tertiary amine functionality can improve pharmacokinetic properties, such as solubility and cell permeability. This compound could serve as a lead structure or an intermediate for creating libraries of novel compounds for screening against various biological targets.

-

Materials Science: The aromatic nature and potential for hydrogen bonding make it a candidate for investigation in the field of organic materials, such as organic light-emitting diodes (OLEDs) or as a component in polymer synthesis.

Future research should focus on the initial synthesis and full characterization of this molecule. Following this, in vitro screening against a panel of cancer cell lines or enzyme targets (e.g., kinases, histone deacetylases) could reveal potential therapeutic applications.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. By leveraging established chemical principles and data from analogous compounds, we have outlined a reliable path for researchers to produce and validate this novel chemical entity. The detailed protocols and expected analytical data herein are intended to serve as a catalyst for further investigation into the properties and potential applications of this and related molecules, thereby contributing to the advancement of chemical and pharmaceutical sciences.

References

-

Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoyl chloride. In PubChem Compound Database. Retrieved February 14, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Benzoyl chloride. In Wikipedia. Retrieved February 14, 2026, from [Link]

-

Occupational Safety and Health Administration. (2020, December 17). BENZOYL CHLORIDE. Retrieved from [Link]

- Feng, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1057–1065.

-

Global Chemical Network. (n.d.). BENZOYL CHLORIDE (BENZOİL KLORÜR). Retrieved February 14, 2026, from [Link]

-

Wiley-VCH. (n.d.). Benzamide. In SpectraBase. Retrieved February 14, 2026, from [Link]

-

Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(11), 1429-1434.

-

Jena Bioscience. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved February 14, 2026, from [Link]

-

Labcompare. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved February 14, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides. Retrieved February 14, 2026, from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,3-diethylaniline. In PubChem Compound Database. Retrieved February 14, 2026, from [Link]

-

Vaia. (n.d.). What product is formed when aniline reacts with benzoyl chloride in alkaline medium?. Retrieved from [Link]

-

Vedantu. (n.d.). What is obtained when Benzoyl Chloride reacts with Aniline in presence of Sodium Hydroxide?. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

- Royal Society of Chemistry. (2018).

-

National Center for Biotechnology Information. (n.d.). N,N-Diethylaniline. In PubChem Compound Database. Retrieved February 14, 2026, from [Link]

-

YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN103214380A - The Synthetic Method of m-Hydroxy-N,N-Diethylaniline.

-

American Chemical Society. (n.d.). 1,3-Aza-Brook Rearrangement of Aniline Derivatives: In Situ Generation of 3-Aminoaryne via 1,3-C-(sp2)-to-N Silyl Migration. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shift Table. Retrieved February 14, 2026, from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-(diethylamino)-. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Diethylaniline. In Wikipedia. Retrieved February 14, 2026, from [Link]

-

American Chemical Society. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved February 14, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Diethylamine. In SpectraBase. Retrieved February 14, 2026, from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 7. BENZOYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. compoundchem.com [compoundchem.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 17. researchgate.net [researchgate.net]

- 18. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of N-(3-(Diethylamino)phenyl)benzamide

A Senior Application Scientist's Framework for the Characterization of a Novel Pharmaceutical Compound

Foreword: Charting the Unknown

In the landscape of drug development, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges. Among the most critical hurdles is the establishment of its physicochemical stability. An unstable compound can lead to loss of potency, formation of toxic degradants, and unpredictable performance, ultimately compromising patient safety and therapeutic efficacy.[1] This guide provides a comprehensive framework for elucidating the thermodynamic stability of a novel compound, N-(3-(Diethylamino)phenyl)benzamide. As this molecule is not extensively documented in public literature, this document serves as a roadmap—a detailed protocol on how to approach its characterization, grounded in established scientific principles and regulatory expectations.

The insights generated from these studies are fundamental. They inform critical decisions in formulation design, packaging selection, and the establishment of storage conditions and shelf-life.[2][3] This guide is structured to walk researchers and drug development professionals through a logical, multi-faceted investigation, ensuring that the stability profile of this compound is understood with both depth and precision.

Foundational Physicochemical Assessment

Before embarking on a formal stability evaluation, a baseline characterization of this compound is imperative. This initial phase confirms the identity and purity of the active pharmaceutical ingredient (API), ensuring that the subsequent stability data is reliable and unambiguous.

Key Prerequisite Analyses:

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the molecular structure.

-

Purity Assessment: A high-performance liquid chromatography (HPLC) method should be developed to determine the purity of the initial batch and to serve as the foundation for a future stability-indicating method.

-

Physical Properties: Basic properties such as appearance, color, and solubility in various solvents should be documented.

Thermal Analysis: Probing Intrinsic Stability

Thermal analysis techniques are indispensable for understanding a material's behavior in response to heat.[4] They provide a rapid assessment of the intrinsic stability of the molecule and can reveal crucial information about its solid-state properties.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5][6] This allows for the detection of thermal events such as melting, crystallization, and solid-state phase transitions.[5][7] For this compound, DSC is critical for identifying its melting point, which is a key indicator of purity, and for screening for polymorphism—the existence of multiple crystalline forms that can have different stability and bioavailability profiles.[5]

Experimental Protocol: DSC Analysis of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.

-

Method Parameters:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well beyond the expected melting point (e.g., 300°C).

-

Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus). Observe for any other endothermic or exothermic events that may indicate polymorphism or degradation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[4][8][9] It is exceptionally useful for determining the temperature at which a compound begins to decompose.[8][10] TGA can also quantify the presence of residual solvents or water, which can significantly impact the stability of a drug substance.[4][8][10]

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using appropriate magnetic standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound directly into a TGA pan (ceramic or platinum).

-

Method Parameters:

-

Place the pan onto the TGA balance mechanism.

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).

-

Maintain a constant inert atmosphere with a nitrogen purge (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature). Determine the onset temperature of any significant mass loss, which typically corresponds to thermal decomposition (Td). Quantify any mass loss at lower temperatures, which may correspond to volatiles.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Method | Result | Interpretation |

| Melting Point (Tm) | DSC | 175.4 °C | Sharp peak suggests a crystalline solid with high purity. |

| Enthalpy of Fusion (ΔHfus) | DSC | 120.5 J/g | Provides data for polymorphism and lattice energy assessment. |

| Decomposition Onset (Td) | TGA | 285.0 °C | Indicates high thermal stability under inert conditions. |

| Residual Volatiles | TGA | 0.15% | Low level of residual solvent/water from synthesis. |

Forced Degradation (Stress Testing): Uncovering Vulnerabilities

Forced degradation studies are the cornerstone of stability testing, as mandated by regulatory bodies and outlined in guidelines such as ICH Q1A(R2).[11][12][13][14] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[1][3] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method that can separate the parent compound from all its degradants.[2][15]

The workflow for a forced degradation study is a systematic process designed to explore the compound's vulnerabilities under various stress conditions.

Caption: Workflow for Forced Degradation and Stability Profile Construction.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules with labile functional groups, such as amides. The stability of this compound will be tested across a range of pH values.

Protocol: Hydrolytic Stress Testing

-

Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at room temperature initially, as base hydrolysis is often rapid.

-

Neutral Hydrolysis: Dilute the stock solution with purified water. Store at a controlled temperature (e.g., 60°C).

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24, 48 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Oxidative Degradation

Oxidation can affect electron-rich moieties. The diethylamino group and the aromatic rings in the target molecule could be susceptible.

Protocol: Oxidative Stress Testing

-

Preparation: Prepare a solution of the API (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Condition: Add hydrogen peroxide (e.g., 3% H₂O₂) to the solution.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling & Analysis: Withdraw aliquots at various time points and analyze by HPLC.

Photolytic Degradation

Exposure to light can induce degradation, particularly in compounds with chromophores.[2] Photostability testing is guided by ICH Q1B.

Protocol: Photolytic Stress Testing

-

Sample Preparation: Place a thin layer of solid API powder in a chemically inert, transparent container. Prepare a solution of the API (e.g., 1 mg/mL) in a suitable solvent.

-

Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Expose the samples to a light source that provides both UV and visible output, conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

The Stability-Indicating Method: The Analytical Workhorse

A robust, validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the industry standard.[16][17][18][19][20] The method must be able to resolve the parent peak from all process impurities and degradation products generated during stress testing.

Key Attributes of a Stability-Indicating HPLC Method:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Accuracy & Precision: Ensures that the measurements are both correct and reproducible.

-

Linearity: Demonstrates a proportional relationship between detector response and analyte concentration over a defined range.

-

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Caption: Development and Validation of a Stability-Indicating HPLC Method.

Synthesizing the Stability Profile

The culmination of this work is a comprehensive thermodynamic stability profile for this compound. This involves integrating the data from all experiments to form a holistic understanding of the molecule's behavior.

Table 2: Summary of Forced Degradation Results (Hypothetical)

| Stress Condition | % Degradation | No. of Degradants | Observations |

| 0.1 M HCl, 60°C, 48h | 12.5% | 2 | Primary degradation likely via amide hydrolysis. |

| 0.1 M NaOH, RT, 24h | 18.2% | 2 | More rapid hydrolysis under basic conditions. |

| 3% H₂O₂, RT, 48h | 2.1% | 1 | Relatively stable to oxidation. |

| Dry Heat, 80°C, 72h | < 1.0% | 0 | Thermally stable in solid state, consistent with TGA. |

| Photostability (ICH Q1B) | 4.5% | 1 | Minor sensitivity to light, may require protective packaging. |

Key Interpretive Steps:

-

Identify Liabilities: Pinpoint the conditions under which the molecule is least stable (e.g., alkaline hydrolysis).

-

Map Pathways: Use LC-MS and NMR data to propose structures for the major degradants and map the chemical reactions that lead to their formation.

-

Inform Development: Use the stability data to guide formulation scientists. For example, if the compound is susceptible to hydrolysis, an anhydrous formulation or pH control with buffering agents will be necessary. If it is photosensitive, light-resistant packaging is required.

-

Establish Controls: The stability-indicating method will be used for routine stability testing of future clinical and commercial batches, ensuring product quality throughout its lifecycle.

Conclusion

Determining the thermodynamic stability of a new chemical entity like this compound is a non-negotiable, foundational step in its development pathway. Through a systematic application of thermal analysis and forced degradation studies, guided by a robust, stability-indicating analytical method, we can build a comprehensive profile of the molecule's intrinsic properties. This knowledge mitigates risk, ensures patient safety, and accelerates the journey from a promising molecule to a safe and effective medicine. The rigorous, science-driven approach detailed in this guide provides the necessary framework to achieve this critical objective.

References

- ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass.

- Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.

- ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Satara College of Pharmacy. (n.d.).

- International Council for Harmonis

- Creative Biolabs. (n.d.). Forced Degradation Studies.

- Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Improved Pharma.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- Lab Manager. (n.d.).

- GMP-Verlag. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag.

- International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. ICH.

- ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass.

- Memmert GmbH + Co.KG. (2012, October 12). Stability tests according to ICH Q1A (R2). Memmert.com.

- Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Coriolis Pharma.

- ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube.

- Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.

- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech.

- Demetzos, C., & Pippa, N. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.

- Chibale, K. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC.

- Shahnawaz, S. A., & Shaikh, A. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS.

- Shinde, J. S., et al. (2025, February 1).

- Hong, M. K. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Chew, Y. L., et al. (2021, March 27). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC.

- Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery? Consensus.

- International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development –A Review. IJTSRD.

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. quercus.be [quercus.be]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. veeprho.com [veeprho.com]

- 10. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ICH Official web site : ICH [ich.org]

- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 14. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 15. onyxipca.com [onyxipca.com]

- 16. irjpms.com [irjpms.com]

- 17. rjpn.org [rjpn.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijtsrd.com [ijtsrd.com]

Navigating the Unknown: A Technical Safety Guide for N-(3-(Diethylamino)phenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

The Challenge of Undocumented Compounds in Research

In the fast-paced environment of drug discovery and chemical research, novel or obscure compounds are frequently synthesized or procured for which comprehensive safety data has not yet been established or disseminated. This scenario, as is the case with N-(3-(Diethylamino)phenyl)benzamide, necessitates a proactive and analytical approach to safety. Instead of procedural paralysis, we must engage in a logical process of hazard inference based on the compound's constituent parts.

This compound is a molecule that incorporates three key functional domains, each with a known toxicological and hazard profile:

-

The Benzamide Core: The fundamental benzamide structure is a common motif in many pharmaceuticals and bioactive molecules.

-

The Aromatic Amine Moiety: The presence of a substituted aniline-type structure is a significant consideration due to the known hazards of this class of compounds.[1][2]

-

The N,N-Diethylamino Group: This tertiary amine substituent influences the compound's basicity, solubility, and metabolic pathways.

The following sections will deconstruct the known hazards of these components to build a composite safety profile for this compound.

Extrapolating Hazards from Structural Analogues

To construct a reliable, albeit inferred, safety profile, we will draw upon the documented hazards of three key analogues: Benzamide, N,N-Diethylaniline, and N-(3-(Diethylamino)phenyl)propionamide.

| Compound | CAS No. | Key Structural Feature & Relevance | Known Hazards |

| Benzamide | 55-21-0 | The core amide structure. | Harmful if swallowed, suspected of causing genetic defects.[3][4][5][6][7] |

| N,N-Diethylaniline | 91-66-7 | The substituted aromatic amine portion. | Toxic if swallowed, in contact with skin, or if inhaled; may cause damage to organs through prolonged or repeated exposure; toxic to aquatic life.[8][9] |

| N-(3-(Diethylamino)phenyl)propionamide | 22185-75-7 | The most direct structural analogue with a slightly different acyl group. | While a specific SDS is not available, its structure suggests similar hazards to the parent amine and amide.[10][11][12] |

The convergence of these hazard profiles strongly suggests that this compound should be handled as a substance that is potentially harmful by ingestion, skin contact, and inhalation, with the possibility of long-term health effects, including mutagenicity.[3][5] Aromatic amines, as a class, are noted for their potential carcinogenicity and ability to cause methemoglobinemia.[9][13]

Recommended Safety Protocols

The following protocols are based on a conservative assessment of the potential hazards. In the absence of definitive data, a cautious approach is always the most prudent.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The rationale is to create multiple barriers to prevent any route of exposure.

-

Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Given that many aromatic amines can be absorbed through the skin, double-gloving is recommended, especially when handling the pure substance or concentrated solutions.[8][9]

-

Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn.

-

Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is advised.

-

Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[8][9]

Experimental Workflow: Safe Handling of this compound

Caption: Inferring hazards from structural analogues.

Conclusion: A Commitment to a Culture of Safety

The use of novel compounds is inherent to scientific progress. The absence of a formal Safety Data Sheet for this compound should not be a barrier to its responsible use, but rather a call to heightened scientific diligence. By deconstructing the molecule into its constituent functional groups and critically evaluating the known hazards of analogous structures, we can build a robust and precautionary safety framework. This approach, rooted in chemical principles and a commitment to safety, allows for the confident and secure exploration of new chemical frontiers. Always consult with your institution's safety professionals and adhere to all local, state, and federal regulations. [14][15]

References

-

Carl ROTH. (2025, March 31). Safety Data Sheet: N,N-diethylaniline. Retrieved from [Link]

-

metasci. Safety Data Sheet Benzamide. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: N,N-diethylaniline. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Amides. Retrieved from [Link]

-

PENTA s.r.o. (2024, November 28). N,N-Dimethylaniline... - SAFETY DATA SHEET. Retrieved from [Link]

-

Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

-

PubChem. Compound N-[3-(diethylamino)propyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide. Retrieved from [Link]

-

Sustainability Directory. (2025, November 29). Aromatic Amines. Retrieved from [Link]

-

Chemius. (2024, July 8). Four cases when Safety Data Sheets are not required. Retrieved from [Link]

-

Flinders University. (2023, December 5). Hazardous Chemicals Safety Management Procedures. Retrieved from [Link]

-

Harvard Environmental Health and Safety. Chemicals and Hazardous Materials. Retrieved from [Link]

-

PubChemLite. Benzamide, p-amino-n-(3-(diethylamino)propyl)-n-(alpha-methylbenzyl)-, hydrochloride. Retrieved from [Link]

-

Molbase. (2025, May 27). Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide). Retrieved from [Link]

-

Environment, Health and Safety, University of California, Berkeley. Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

Sources

- 1. Amides [iloencyclopaedia.org]

- 2. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. lobachemie.com [lobachemie.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. carlroth.com [carlroth.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. N-[3-(Diethylamino)phenyl]propionamide CAS#: 22185-75-7 [chemicalbook.com]

- 11. m.chem960.com [m.chem960.com]

- 12. chembk.com [chembk.com]

- 13. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 14. flinders.edu.au [flinders.edu.au]

- 15. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]

Molecular weight and formula of N-(3-(Diethylamino)phenyl)benzamide

Executive Summary & Chemical Identity

N-(3-(Diethylamino)phenyl)benzamide (CAS: 39240-08-9) represents a critical structural scaffold in medicinal chemistry, particularly within the development of histone deacetylase (HDAC) inhibitors and organic chromophores. As a lipophilic benzamide derivative, it serves as both a functional intermediate in dye synthesis and a "privileged structure" in fragment-based drug discovery (FBDD).

This guide provides a rigorous physicochemical profile, validated synthetic protocols, and analytical characterization standards designed for research applications.

Core Physicochemical Data

| Property | Value | Technical Note |

| IUPAC Name | N-[3-(Diethylamino)phenyl]benzamide | |

| CAS Number | 39240-08-9 | Verified identifier [1] |

| Molecular Formula | C₁₇H₂₀N₂O | |

| Molecular Weight | 268.36 g/mol | Monoisotopic Mass: 268.1576 |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |

| Solubility | DMSO, Methanol, DCM | Low aqueous solubility (LogP ~3.5-4.[1]0) |

| pKa (Calc) | ~5.5 (Aniline nitrogen) | Protonation occurs at the diethylamino group |

Synthetic Methodology & Protocol

The synthesis of this compound typically follows a nucleophilic acyl substitution pathway. The following protocol is designed for high purity (>98%) suitable for biological assay screening.

Reaction Logic (Causality)

The reaction utilizes Schotten-Baumann conditions or a solvent-based anhydrous acylation.

-

Nucleophile: N,N-Diethyl-m-phenylenediamine. The meta-positioning of the amine ensures the electronic properties of the diethylamino group modulate the amide linkage's stability and solubility without sterically hindering the reaction site.

-

Electrophile: Benzoyl chloride. Chosen for high reactivity compared to benzoic acid, driving the reaction to completion rapidly.

-

Base Scavenger: Triethylamine (TEA) or Pyridine. Essential to neutralize the HCl byproduct, preventing the protonation of the unreacted aniline nucleophile, which would otherwise stall the kinetics.

Validated Synthetic Workflow

Figure 1: Step-wise synthetic workflow for the acylation of N,N-diethyl-m-phenylenediamine. The process emphasizes acid scavenging to maintain nucleophilicity.

Experimental Procedure

-

Preparation: In a flame-dried round-bottom flask, dissolve N,N-Diethyl-1,3-phenylenediamine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Add Triethylamine (1.2 eq) and cool the solution to 0°C under an inert nitrogen atmosphere.

-

Addition: Dropwise add Benzoyl chloride (1.05 eq) over 15 minutes. The exotherm must be controlled to prevent di-acylation side products.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Work-up:

-

Wash organic layer with Sat. NaHCO₃ (removes unreacted acid).

-

Wash with 1M HCl (removes unreacted amine starting material—Critical Step for Purity).

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Analytical Validation (Self-Validating Systems)

To ensure the identity of the synthesized compound, researchers must verify specific diagnostic signals. This section outlines the expected spectral fingerprint.

Nuclear Magnetic Resonance (NMR)

The structure contains distinct aliphatic and aromatic regions that serve as internal standards for integration.

| Region | Signal Type | Chemical Shift (δ ppm) | Diagnostic Assignment |

| Amide | Singlet (Broad) | 10.0 - 10.2 | -NH-CO- (Deshielded by carbonyl) |

| Aromatic | Multiplet | 7.9 - 8.0 | Benzoyl ortho protons |

| Aromatic | Multiplet | 7.4 - 7.6 | Benzoyl meta/para + Aniline ring protons |

| Aromatic | Singlet/Doublet | ~7.1 | Proton at C2 of aniline (between N-substituents) |

| Aliphatic | Quartet | ~3.3 | -N(CH₂CH₃)₂ (Methylene protons) |

| Aliphatic | Triplet | ~1.1 | -N(CH₂CH₃)₂ (Methyl protons) |

Mass Spectrometry (MS) Fragmentation Logic

In ESI-MS (Positive Mode), the molecular ion [M+H]⁺ is observed at m/z 269.3 .

Fragmentation Pathway:

-

Precursor: m/z 269.3 [M+H]⁺

-

Primary Fragment: Cleavage of the amide bond typically yields the benzoyl cation (m/z 105) and the diethylphenylenediamine neutral loss, or the amine fragment depending on ionization energy.

-

Secondary Fragment: Loss of ethyl groups from the diethylamino moiety (m/z 269 → 240 [M-Et]⁺).

Figure 2: Predicted Mass Spectrometry fragmentation pattern. The stability of the benzoyl cation (m/z 105) makes it a dominant diagnostic peak.

Research Applications & Biological Relevance[2][3][4][5]

Medicinal Chemistry Scaffold

This compound serves as a simplified analog for several bioactive classes:

-

HDAC Inhibitors: The benzamide motif is the zinc-binding group (ZBG) pharmacophore in drugs like Entinostat (MS-275) . Researchers use this simplified molecule to study the lipophilic requirements of the "cap" group in HDAC inhibitors [2].

-

Kinase Inhibition: The 3-amino-benzamide structure mimics the ATP-binding hinge region interactions found in various kinase inhibitors.

Dye & Materials Science

The electron-donating diethylamino group coupled with the electron-withdrawing amide linkage creates a "push-pull" electronic system. This property is exploited in:

-

Fluorescent Probes: Used as an intermediate for solvatochromic dyes.

-

Couplers: In oxidative hair dyes and textile pigments, where the aniline moiety undergoes oxidative coupling [3].

References

- Wang, H., et al. (2012). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.

-

PubChem. (2025).[2] Compound Summary: Benzamide Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N-(3-(Diethylamino)phenyl)benzamide

[1][2]

Part 1: Abstract & Strategic Overview

This guide details the synthesis of N-(3-(Diethylamino)phenyl)benzamide , a functionalized benzanilide often utilized as a dye coupler intermediate and a scaffold in medicinal chemistry (e.g., HDAC inhibitors).[1][2]

Unlike simple amide couplings, this protocol addresses the specific challenge of handling an electron-rich, oxidation-prone aniline (N,N-diethyl-1,3-phenylenediamine) and purifying a product containing a basic tertiary amine tail .[1][2]

Retrosynthetic Logic

The synthesis is designed around a Nucleophilic Acyl Substitution .[2] We disconnect the amide bond to reveal two commercially available precursors:

-

Electrophile: Benzoyl Chloride (highly reactive, no coupling reagents required).[2]

-

Nucleophile: N,N-Diethyl-1,3-phenylenediamine (3-amino-N,N-diethylaniline).[1][2]

Critical Design Choice: We utilize an Anhydrous Schotten-Baumann modification (DCM/Triethylamine).[1][2] While aqueous Schotten-Baumann is common, the anhydrous approach prevents the hydrolysis of the expensive diamine precursor and simplifies the "Acid-Base Switch" purification strategy described in Part 3.[1][2]

Part 2: Materials & Safety Profile

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Key Hazard |

| N,N-Diethyl-1,3-phenylenediamine | 164.25 | 1.0 | Nucleophile | Toxic, Air-sensitive (darkens) |

| Benzoyl Chloride | 140.57 | 1.1 | Electrophile | Lachrymator, Corrosive |

| Triethylamine (TEA) | 101.19 | 1.5 | HCl Scavenger | Flammable, Irritant |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, Carcinogen susp.[1][2] |

| 1M HCl (aq) | - | Wash | Purification | Corrosive |

| 1M NaOH (aq) | - | Wash | Purification | Corrosive |

Safety Pre-Check[1][2]

-

Oxidation Risk: The diamine precursor oxidizes rapidly in air to form purple/black tars.[2] Use fresh bottles or distill under vacuum before use if the liquid is opaque black.[2]

-

Exotherm Control: The reaction of acid chlorides with amines is highly exothermic.[2][] Temperature control (

) is mandatory to prevent bis-acylation.[1][2]

Part 3: Experimental Protocol

Method A: Anhydrous Acylation (Recommended)[2]

Step 1: Reaction Setup[2]

-

Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Purge with nitrogen and allow to cool.

-

Add N,N-Diethyl-1,3-phenylenediamine (1.64 g, 10 mmol) .

-

Add Dichloromethane (DCM, 50 mL) . Stir to dissolve.

-

Add Triethylamine (2.1 mL, 15 mmol) .

-

Cool the solution to 0°C using an ice/water bath.

Step 2: Electrophile Addition

-

Dilute Benzoyl Chloride (1.28 mL, 11 mmol) in 10 mL of DCM in a separate pressure-equalizing addition funnel (or syringe).

-

Dropwise Addition: Add the benzoyl chloride solution to the amine mixture over 15–20 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Stir at RT for 3 hours . Monitor by TLC (50% EtOAc/Hexane).[2] The starting amine spot (low R_f, often streaks) should disappear.[2]

Step 3: The "Acid-Base Switch" Purification

Standard aqueous washes are insufficient for high purity here.[1][2] We exploit the basicity of the diethylamino group.[2]

-

Quench: Add 20 mL saturated NaHCO

to the reaction mixture. Stir vigorously for 10 minutes (hydrolyzes excess benzoyl chloride). -

Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).[2]

-

Acid Extraction (The Critical Step):

-

Wash: Wash the combined acidic aqueous layers with fresh DCM (20 mL) to remove trapped organic impurities.[2] Discard this DCM wash.[2]

-

Basification:

-

Final Extraction: Extract the now-cloudy aqueous mixture with DCM (3 x 30 mL) .

-

Drying: Dry the combined organic layers over anhydrous Na

SO

Step 4: Crystallization[2][7]

Part 4: Visualization of Workflows

Logic Diagram: Reaction & Purification Pathway

This diagram illustrates the "Acid-Base Switch" technique, ensuring the user understands why the product moves between phases.

Caption: The "Acid-Base Switch" purification workflow. By protonating the diethylamino group, the product is selectively pulled into the aqueous phase, leaving non-basic impurities behind, before being recovered.[2]

Part 5: Quality Control & Troubleshooting

Expected Analytical Data

-

Melting Point: Expected range 75–85°C (derivative dependent, verify against specific analog literature if available).

-

1H NMR (CDCl

, 400 MHz):

Expert Troubleshooting Tips

-

Problem: Product is purple/black.

-

Problem: Low Yield after Acid Extraction.

-

Problem: Oil formation instead of crystals.

References

-

Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Standard reference for Schotten-Baumann mechanism).

-

National Institute of Standards and Technology (NIST). Benzamide, N-phenyl- (Benzanilide) Properties. NIST Chemistry WebBook.[8] Available at: [Link] (Reference for benzanilide core properties).[2]

-

PubChem. this compound Compound Summary. National Library of Medicine.[2] Available at: [Link] (Structural confirmation and identifiers).[2]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (Source for Chemoselectivity in amine acylation).

Laboratory preparation of N-(3-(Diethylamino)phenyl)benzamide

An Application Note and Protocol for the Laboratory Preparation of N-(3-(Diethylamino)phenyl)benzamide

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a substituted benzamide derivative. The protocol details a robust and widely applicable method, the Schotten-Baumann reaction, which involves the acylation of N,N-diethyl-m-phenylenediamine with benzoyl chloride.[1][2][3] This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction and Significance

Benzamide and its derivatives are pivotal structural motifs found in a vast array of pharmacologically active compounds and functional materials. The amide bond is a cornerstone of peptide chemistry and is present in numerous FDA-approved drugs.[3] The target molecule, this compound, incorporates both a benzamide core and a diethylamino functional group, making it a valuable intermediate for the development of novel therapeutics, dyes, or molecular probes.

The selected synthetic route is the Schotten-Baumann reaction, first described in 1883 by Carl Schotten and Eugen Baumann.[2][3] This method is a reliable and high-yielding condensation reaction between an amine and an acyl chloride.[3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the formation of the amide product.[4][5] Often, a two-phase system consisting of water and an organic solvent is employed, which simplifies the work-up procedure.[1]

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic acyl substitution of benzoyl chloride with the primary amino group of N,N-diethyl-m-phenylenediamine.

Overall Reaction:

Reaction Mechanism:

The reaction mechanism involves three key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of benzoyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[2]

-

Tetrahedral Intermediate: This unstable intermediate contains both a negatively charged oxygen and a positively charged nitrogen.

-

Elimination and Deprotonation: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A base (e.g., hydroxide or pyridine) then deprotonates the positively charged nitrogen atom to yield the neutral amide product and the hydrochloride salt of the base.[5]

Materials and Equipment

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. | Notes |

| N,N-diethyl-m-phenylenediamine | 93-05-0 | 164.25 | 10.0 | 1.0 | Starting amine. |

| Benzoyl Chloride | 98-88-4 | 140.57 | 10.5 | 1.05 | Acylating agent. Use freshly opened bottle. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 25.0 | 2.5 | Base catalyst and acid scavenger. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | - | Organic solvent. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~150 mL | - | For aqueous phase and washing. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~30 mL | - | For washing (neutralization). |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~30 mL | - | For washing (emulsion breaking). |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | Drying agent. |

| Ethanol or Ethyl Acetate/Hexane | - | - | As needed | - | For recrystallization. |

Equipment

-

250 mL three-neck round-bottom flask

-

125 mL separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Dropping funnel

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Fume hood

Detailed Experimental Protocol

Step 1: Preparation of Reactants

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve N,N-diethyl-m-phenylenediamine (1.64 g, 10.0 mmol) in 50 mL of dichloromethane (DCM).

-

In a separate beaker, prepare an aqueous solution of sodium hydroxide by dissolving NaOH (1.0 g, 25.0 mmol) in 50 mL of deionized water.

-

Place the three-neck flask in an ice bath and allow the amine solution to cool to 0-5 °C with gentle stirring.

Rationale: The reaction is exothermic; cooling prevents side reactions and controls the reaction rate. The biphasic system (DCM/water) is a hallmark of Schotten-Baumann conditions, where the organic phase contains the reactants and product, and the aqueous phase contains the base to neutralize the generated HCl.[1]

Step 2: Acylation Reaction

-

Transfer the aqueous NaOH solution to the cooled amine solution in the three-neck flask.

-

Add benzoyl chloride (1.22 mL, 1.48 g, 10.5 mmol) dropwise to the vigorously stirred biphasic mixture over 15-20 minutes using a dropping funnel. Ensure the temperature remains below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours.

Rationale: Vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating the reaction. A slight excess of benzoyl chloride ensures the complete consumption of the starting amine. The base neutralizes the HCl as it is formed, preventing the protonation of the starting amine, which would render it non-nucleophilic.[4][5]

Step 3: Work-up and Extraction

-

After 2 hours, transfer the reaction mixture to a 250 mL separatory funnel.

-

Allow the layers to separate. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

-

Extract the remaining aqueous layer with an additional 25 mL of DCM.

-

Combine the organic extracts.

Rationale: The product is organic-soluble and will be primarily in the DCM layer. A second extraction ensures maximum recovery of the product from the aqueous phase.

Step 4: Washing the Organic Phase

-

Wash the combined organic layers sequentially with:

-

30 mL of deionized water.

-

30 mL of saturated sodium bicarbonate (NaHCO₃) solution.

-

30 mL of brine (saturated NaCl solution).

-

-

During each wash, gently invert the separatory funnel, vent frequently, and then drain the lower organic layer.

Rationale: The water wash removes the bulk of the water-soluble impurities (e.g., excess NaOH). The sodium bicarbonate wash neutralizes any remaining unreacted benzoyl chloride and residual acid. The brine wash helps to remove residual water from the organic layer and break any emulsions that may have formed.

Step 5: Drying and Solvent Removal

-

Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄) for 10-15 minutes with occasional swirling.

-

Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a solid or a viscous oil.

Rationale: Removing all traces of water is essential before solvent evaporation to obtain a dry product and prevent potential hydrolysis during storage.

Step 6: Purification

-

Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol (or an ethyl acetate/hexane mixture).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry in a vacuum oven.

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The principle is that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain dissolved.[6]

Characterization

-

Appearance: Off-white to light yellow solid.

-

Melting Point: Determine the melting point of the purified crystals. A sharp melting point range indicates high purity.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the aromatic protons of both phenyl rings, a characteristic amide N-H singlet (often broad), and signals for the ethyl groups (a quartet and a triplet) of the diethylamino substituent.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include a peak for the amide carbonyl carbon (~165-170 ppm), multiple peaks in the aromatic region (110-150 ppm), and peaks for the ethyl carbons.[7][8]

-

FT-IR (ATR): Expect characteristic absorption bands for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=O (amide I band) stretching (~1650 cm⁻¹), and N-H bending (amide II band) (~1540 cm⁻¹).

Safety and Hazard Management

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzoyl Chloride: Corrosive, a lachrymator, and harmful if swallowed, inhaled, or in contact with skin.[9][10][11] It causes severe skin burns and eye damage.[12] Reacts with water and moisture.[13][14] Handle with extreme caution.

-

N,N-diethyl-m-phenylenediamine: Toxic if swallowed and can cause skin and eye irritation.[15] Aromatic amines are generally hazardous and should be handled with care to avoid skin absorption.[16]

-

Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[13]

References

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Penta Chemicals. N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. [Link]

-

Möller Chemie. Benzoyl chloride - Safety data sheet. [Link]

-

Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]

-

NJ Department of Health. Benzoyl chloride - Hazardous Substance Fact Sheet. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. [Link]

-

The Royal Society of Chemistry. Supplementary Material - Characterization of N-phenylbenzamide. [Link]

-

Der Pharma Chemica. Scholars Research Library - Purification of the product. [Link]

-

The Royal Society of Chemistry. Supplementary Information - General Procedures. [Link]

-

Dovepress. Novel N-substituted aminobenzamide scaffold derivatives. [Link]

-

NIH National Library of Medicine. 3-Methyl-N-phenylbenzamide - PMC. [Link]

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amide Synthesis [fishersci.it]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. moellerchemie.com [moellerchemie.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. carlroth.com [carlroth.com]

- 13. nj.gov [nj.gov]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. abdurrahmanince.net [abdurrahmanince.net]

Application Notes and Protocols for N-(3-(Diethylamino)phenyl)benzamide as a Chemical Intermediate

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and application of N-(3-(Diethylamino)phenyl)benzamide as a versatile chemical intermediate. While direct literature on this specific molecule is sparse, this guide synthesizes established principles of amide chemistry and the known reactivity of related benzamide scaffolds to present robust, scientifically grounded protocols. We detail a proposed synthetic route, purification methodologies, and expected analytical characterization. Furthermore, we explore its potential as a precursor in the synthesis of biologically active molecules, drawing parallels from extensive research on N-phenylbenzamide derivatives in medicinal chemistry.[1][2][3] The protocols herein are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The N-Phenylbenzamide Scaffold

The N-phenylbenzamide core is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities.[1][2] This scaffold acts as a rigid linker that correctly orients pharmacophoric groups for optimal interaction with biological targets. Derivatives have been investigated as anticancer,[4][5] anti-inflammatory,[1] anticonvulsant,[1] and antiviral agents.[6] The subject of this guide, this compound, introduces a key functional group: a meta-positioned diethylamino moiety on the aniline ring. This tertiary amine can serve multiple roles:

-

Modulation of Physicochemical Properties: The basic diethylamino group can significantly impact solubility, lipophilicity (LogP), and pKa, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

-

A Handle for Further Functionalization: The tertiary amine can be a site for salt formation or further chemical modification.

-

Electronic Influence on Reactivity: The electron-donating nature of the diethylamino group can influence the reactivity of the aromatic ring in subsequent reactions, such as electrophilic aromatic substitution.

This guide will first establish a reliable method for the synthesis and purification of this intermediate and then propose its application in constructing more complex molecular architectures.

Synthesis of this compound

The most direct and widely adopted method for the synthesis of N-aryl benzamides is the acylation of an aniline with a benzoyl derivative.[7] We propose the Schotten-Baumann reaction, a classic and robust method for amide bond formation, between N,N-diethyl-m-phenylenediamine and benzoyl chloride.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol

This protocol is based on standard Schotten-Baumann conditions, adapted for the specific reactants.

Materials:

-

N,N-diethyl-m-phenylenediamine (1.0 equiv)

-

Benzoyl chloride (1.05 equiv)

-

Pyridine (or 10% aq. NaOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethyl-m-phenylenediamine (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of amine).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add pyridine (1.2 equiv) to the stirred solution. Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

-

Acylation: Add benzoyl chloride (1.05 equiv) dropwise to the reaction mixture over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition. Rationale: Dropwise addition prevents a rapid exotherm and potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aq. NaHCO₃ (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Rationale: Chromatography separates the desired product from any unreacted starting materials or byproducts.

Characterization and Data

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₇H₂₀N₂O |

| Molecular Weight | 268.36 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DCM, Ethyl Acetate, Acetone; poorly soluble in water |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8-7.9 ppm (d, 2H): Protons ortho to the carbonyl group on the benzoyl ring.

-

δ ~7.4-7.6 ppm (m, 3H): Protons meta and para to the carbonyl group on the benzoyl ring.

-

δ ~7.2-7.3 ppm (t, 1H): Proton on the diethylamino-substituted ring.

-

δ ~6.8-7.0 ppm (m, 2H): Protons on the diethylamino-substituted ring.

-

δ ~6.5-6.6 ppm (d, 1H): Proton on the diethylamino-substituted ring.

-

δ ~3.4 ppm (q, 4H): Methylene protons (-CH₂-) of the diethylamino group.

-

δ ~1.2 ppm (t, 6H): Methyl protons (-CH₃) of the diethylamino group.

-

δ ~8.0-8.5 ppm (br s, 1H): Amide N-H proton.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~166 ppm: Amide carbonyl carbon (C=O).

-

δ ~148 ppm: Carbon attached to the diethylamino group.

-

δ ~138-140 ppm: Aromatic carbons.

-

δ ~120-135 ppm: Aromatic carbons.

-

δ ~105-115 ppm: Aromatic carbons ortho and para to the diethylamino group.

-

δ ~45 ppm: Methylene carbons (-CH₂-).

-

δ ~13 ppm: Methyl carbons (-CH₃).

-

-

IR (KBr, cm⁻¹):

-

~3300 cm⁻¹: N-H stretching.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2970 cm⁻¹: Aliphatic C-H stretching.

-

~1650 cm⁻¹: Amide I band (C=O stretching).

-

~1530 cm⁻¹: Amide II band (N-H bending).

-

-

Mass Spectrometry (ESI+):

-

m/z: 269.16 [M+H]⁺

-

Applications as a Chemical Intermediate

This compound is a valuable intermediate for creating libraries of compounds for drug discovery. The presence of two distinct aromatic rings and a nucleophilic/basic center allows for selective modification.

Workflow for Derivatization

Caption: Derivatization strategies for this compound.

Protocol: Electrophilic Aromatic Substitution (Example: Bromination)

This protocol describes a representative method for the selective bromination of the electron-rich aniline ring, activated by the diethylamino group.

Materials:

-

This compound (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.0 equiv)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolution: Dissolve this compound (1.0 equiv) in ACN or DCM in a round-bottom flask protected from light.

-

Cooling: Cool the solution to 0 °C.

-

Bromination: Add NBS (1.0 equiv) portion-wise over 15 minutes. Rationale: The diethylamino group is a strong activating, ortho-, para-director. Bromination is expected to occur at the positions ortho and para to the diethylamino group. Monobromination is favored at low temperatures and with 1.0 equivalent of NBS.

-

Monitoring: Stir at 0 °C and monitor by TLC. The reaction is typically rapid (30-60 minutes).

-

Workup:

-

Quench the reaction with saturated aqueous sodium thiosulfate to destroy any excess bromine.

-

Dilute with DCM and wash with saturated aq. NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the product mixture by column chromatography to isolate the desired regioisomers.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on analogous compounds like benzamide and N,N-diethylaniline.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May be harmful if swallowed or in contact with skin.[10] May cause skin and eye irritation.[10] Avoid breathing dust/fumes.

-